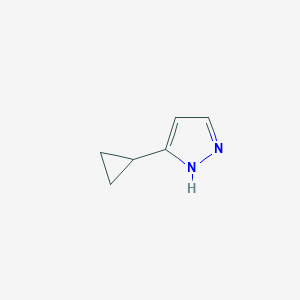![molecular formula C11H17N2O+ B027824 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one CAS No. 107752-04-5](/img/structure/B27824.png)
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one, also known as MAMB or Mambrolide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is not fully understood. However, studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to disrupt the membrane integrity of bacteria and fungi, leading to their death.
生化学的および生理学的効果
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and disrupt the membrane integrity of bacteria and fungi. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a low toxicity profile, making it a potential candidate for use in humans.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are many potential future directions for research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one. One area of interest is in the development of new cancer treatments. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties, and further research may lead to the development of new drugs that can be used to treat cancer. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may be useful in the development of new antibiotics, as it has been found to have antibacterial and antifungal activity. Further research may also lead to the discovery of new applications for 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is complex, but it has been found to have a number of advantages for lab experiments, including a low toxicity profile and stability under a wide range of conditions. 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in cancer treatment, as well as its antibacterial and antifungal properties. Further research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may lead to the development of new drugs for cancer and antibiotics, as well as new applications in other fields.
合成法
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can be synthesized by reacting 4-(1-methylaziridin-1-ium-1-yl)but-2-ynylamine with pyrrolidin-2-one. This reaction results in the formation of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one as a white crystalline solid. The synthesis of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
107752-04-5 |
|---|---|
製品名 |
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
分子式 |
C11H17N2O+ |
分子量 |
193.27 g/mol |
IUPAC名 |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N2O/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14/h4-10H2,1H3/q+1 |
InChIキー |
UDOCPFRWZFCDBG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
正規SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
同義語 |
1-Methyl-1-[4-(2-oxopyrrolidin-1-yl)-2-butynyl]aziridinium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
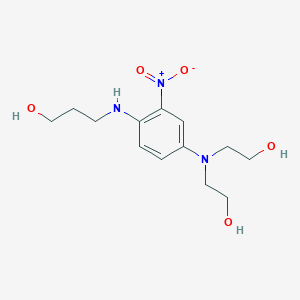
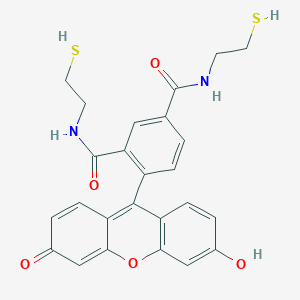
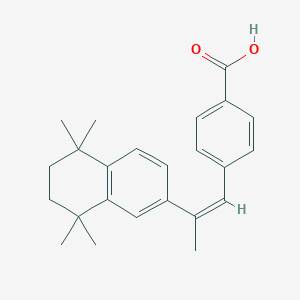


![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)

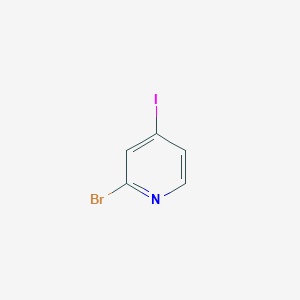

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
